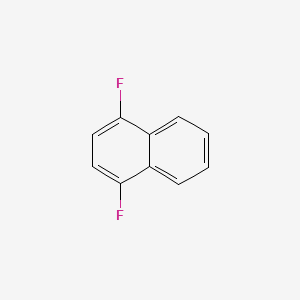

1,4-Difluoronaphthalene

Description

Properties

CAS No. |

315-52-6 |

|---|---|

Molecular Formula |

C10H6F2 |

Molecular Weight |

164.15 g/mol |

IUPAC Name |

1,4-difluoronaphthalene |

InChI |

InChI=1S/C10H6F2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H |

InChI Key |

VTEZPNHRQSIHFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Difluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Difluoronaphthalene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document details a viable synthetic pathway, experimental protocols, and in-depth characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), presented in a clear and accessible format to support research and development activities.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a modified Balz-Schiemann reaction, a well-established method for the preparation of aryl fluorides from primary aromatic amines.[1][2] This pathway involves the diazotization of 1,4-diaminonaphthalene followed by fluorination.

Synthesis Pathway

The synthesis proceeds in two main steps:

-

Diazotization: 1,4-Diaminonaphthalene is treated with a source of nitrous acid, such as sodium nitrite, in the presence of a non-nucleophilic acid like tetrafluoroboric acid (HBF₄), to form the corresponding bis(diazonium) tetrafluoroborate salt.

-

Fluorination (Balz-Schiemann Reaction): The isolated and dried bis(diazonium) tetrafluoroborate salt is then thermally decomposed. This decomposition releases nitrogen gas and boron trifluoride, yielding the desired this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Modified Balz-Schiemann Reaction

Materials:

-

1,4-Diaminonaphthalene

-

Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 1,4-diaminonaphthalene in a solution of tetrafluoroboric acid.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.

-

The precipitated bis(diazonium) tetrafluoroborate salt is collected by vacuum filtration, washed with cold ethanol, and then with diethyl ether.

-

The salt should be thoroughly dried in a vacuum desiccator.

-

-

Fluorination:

-

Place the dry bis(diazonium) tetrafluoroborate salt in a flask equipped with a condenser.

-

Heat the flask gently in a sand bath or with a heating mantle. The decomposition should be controlled to avoid a vigorous reaction.

-

The crude this compound is then purified, for example, by steam distillation followed by extraction with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₆F₂ |

| Molecular Weight | 164.15 g/mol [3] |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The coupling of these protons with the fluorine atoms will result in characteristic splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The signals for the carbons directly bonded to fluorine will show characteristic coupling (¹JC-F).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine nuclei.[3][4] A single signal is expected for the chemically equivalent fluorine atoms in this compound.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not available | Data not available | Data not available |

The IR spectrum will show characteristic absorption bands for the C-F and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1450 | Aromatic C=C stretching |

| ~1250-1100 | C-F stretching |

| ~900-675 | Aromatic C-H out-of-plane bending |

Note: The exact peak positions can vary depending on the sample preparation method.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 164 | Molecular ion (M⁺) |

| Data not available | Key fragments |

Note: The fragmentation pattern would need to be determined experimentally.

Experimental Workflow for Characterization

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide outlines a practical synthetic route to this compound via the Balz-Schiemann reaction and provides a framework for its comprehensive characterization. The presented protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of novel fluorinated aromatic compounds in drug discovery and materials science. Further experimental work is required to establish the specific physical properties and detailed spectroscopic data for this compound.

References

Determining the Fluorescence Quantum Yield of 1,4-Difluoronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] Knowledge of the quantum yield is essential in various research and development areas, including the design of fluorescent probes, the development of optoelectronic materials, and understanding the photostability of drug candidates.[1]

Naphthalene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that exhibit intrinsic fluorescence, making them valuable scaffolds in medicinal chemistry and materials science.[1] The introduction of fluorine substituents, as in 1,4-Difluoronaphthalene, can significantly modulate the photophysical properties of the parent molecule. Therefore, the accurate determination of its fluorescence quantum yield is of considerable interest.

This guide focuses on the comparative method for determining the relative fluorescence quantum yield, a widely accepted and accurate approach that relies on the use of a well-characterized fluorescence standard.[2]

Theoretical Background

The relative fluorescence quantum yield (Φ_x) of an unknown sample (x) can be determined by comparing its fluorescence properties to those of a standard (st) with a known quantum yield (Φ_st). The governing equation for the comparative method is:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

To ensure accuracy, a series of solutions with varying concentrations are prepared for both the sample and the standard, and the integrated fluorescence intensity is plotted against absorbance. The slope (gradient, Grad) of this plot is then used in the calculation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

This gradient method minimizes errors arising from inner filter effects and concentration-dependent quenching.

Proposed Experimental Protocol for this compound

Due to the absence of a reported fluorescence quantum yield for this compound in the literature, this protocol outlines the steps to determine it using naphthalene as a standard. Naphthalene is a suitable choice due to its structural similarity and expected overlapping spectral properties.

Materials and Instrumentation

-

Analyte: this compound

-

Solvent: Spectroscopic grade cyclohexane

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and an emission detector

-

Quartz cuvettes (1 cm path length)

-

Solution Preparation

-

Stock Solutions: Prepare stock solutions of both this compound and naphthalene in cyclohexane at a concentration of approximately 1 x 10⁻⁴ M.

-

Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, with absorbances at the chosen excitation wavelength ranging from approximately 0.01 to 0.1. This low absorbance range is crucial to avoid inner filter effects.

Data Acquisition

-

Absorption Spectra: Record the UV-Vis absorption spectra of all prepared solutions for both this compound and naphthalene. Determine the absorbance at the selected excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the standard and the sample have significant absorption. For naphthalene, an excitation wavelength of 275 nm is commonly used.[5]

-

Fluorescence Spectra: Record the fluorescence emission spectra of all prepared solutions. The spectrofluorometer settings (e.g., excitation and emission slit widths, detector voltage) must be kept constant throughout all measurements for both the standard and the sample.

-

Solvent Blank: Record the absorption and emission spectra of the cyclohexane solvent blank to subtract any background signal.

Data Analysis

-

Correct Spectra: Subtract the solvent blank spectra from the sample and standard spectra.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected emission spectrum.

-

Plot Data: For both this compound and naphthalene, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear, and the intercept should be close to zero.

-

Calculate Quantum Yield: Use the calculated gradients and the known quantum yield of naphthalene to determine the quantum yield of this compound using the formula mentioned in Section 2.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Photophysical Properties of the Standard (Naphthalene) in Cyclohexane

| Parameter | Value | Reference |

| Absorption Maximum (λ_abs) | 275 nm | [5] |

| Molar Extinction Coefficient (ε) at λ_abs | 6000 cm⁻¹/M | [5] |

| Excitation Wavelength (λ_ex) | 275 nm | [5] |

| Emission Maximum (λ_em) | ~335 nm | [4] |

| Fluorescence Quantum Yield (Φ_f) | 0.23 | [3][4] |

| Refractive Index of Cyclohexane (η) | 1.4262 |

Table 2: Experimental Data for Quantum Yield Determination

| Compound | Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity (a.u.) |

| Naphthalene | Dilution 1 | ||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 | |||

| This compound | Dilution 1 | ||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 |

Table 3: Calculated Results for Quantum Yield of this compound

| Parameter | Value |

| Gradient (Grad_st) for Naphthalene | |

| Gradient (Grad_x) for this compound | |

| Calculated Quantum Yield (Φ_x) |

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and the logical relationships in quantum yield determination.

Caption: Experimental workflow for the determination of relative fluorescence quantum yield.

Caption: Logical relationship of parameters for relative quantum yield calculation.

Conclusion

This technical guide provides a detailed framework for the experimental determination of the fluorescence quantum yield of this compound. By following the outlined comparative method with naphthalene as a standard, researchers can obtain reliable and accurate quantum yield values. The provided tables and diagrams serve as practical tools to aid in the experimental design, data collection, and analysis. The determination of this fundamental photophysical property will contribute to a deeper understanding of the structure-property relationships in fluorinated aromatic systems and facilitate their application in various scientific and technological fields.

References

Solubility and stability studies of 1,4-Difluoronaphthalene in organic solvents

An In-depth Technical Guide on the Solubility and Stability of 1,4-Difluoronaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of this compound in various organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines detailed, standardized protocols that can be readily implemented in a laboratory setting. The guide includes structured templates for data presentation and visual workflows to aid in experimental design and execution. The information presented herein is based on established principles of organic compound analysis and is intended to serve as a practical resource for researchers in drug development and chemical sciences.

Introduction

This compound is a fluorinated aromatic hydrocarbon with potential applications in medicinal chemistry and materials science. Understanding its solubility and stability in organic solvents is crucial for its synthesis, purification, formulation, and storage. Solubility dictates the choice of solvents for reactions and formulations, while stability data is essential for ensuring the compound's integrity over time and under various environmental conditions. This guide provides the necessary experimental frameworks to generate this critical data.

Solubility Determination

The solubility of an organic compound in a given solvent is a fundamental physicochemical property. The following section details a standardized protocol for determining the solubility of this compound in a range of organic solvents.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

2.1.1. Materials

-

This compound (high purity)

-

Selected organic solvents (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane) of analytical grade

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector or Gas Chromatography (GC) system

-

Analytical balance

-

Volumetric flasks and pipettes

2.1.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.[1]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration.

-

Determine the concentration of the diluted sample from the calibration curve and back-calculate the solubility in the original undiluted sample.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Ethanol | 25 | ||

| 37 | |||

| Methanol | 25 | ||

| 37 | |||

| Acetone | 25 | ||

| 37 | |||

| Acetonitrile | 25 | ||

| 37 | |||

| Dichloromethane | 25 | ||

| 37 | |||

| Toluene | 25 | ||

| 37 | |||

| Hexane | 25 | ||

| 37 |

Experimental Workflow: Solubility Determination

Stability Studies

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors.

Experimental Protocol: Stress Testing

Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.[2]

3.1.1. Materials

-

This compound solution in a selected organic solvent (of known concentration)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light/UV exposure

-

pH meter and buffers (if aqueous degradation is to be studied)

-

Oxidizing agent (e.g., hydrogen peroxide solution)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and impurity identification.

3.1.2. Procedure

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a chosen organic solvent at a known concentration.

-

-

Stress Conditions:

-

Thermal Stress: Aliquot the stock solution into sealed vials and expose them to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[2]

-

Photostability: Expose the stock solution in photostable containers to a controlled light source as per ICH Q1B guidelines. A dark control should be run in parallel.

-

Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂) to the stock solution and monitor over time.

-

Control Sample: Store a control sample at a reference condition (e.g., 4°C, protected from light).

-

-

Time Points:

-

Withdraw samples at various time points (e.g., 0, 6, 12, 24, 48 hours, and then weekly or as appropriate).

-

-

Sample Analysis:

-

Analyze the stressed samples and the control sample by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Determine the percentage of this compound remaining at each time point.

-

Use a PDA or MS detector to identify and characterize any significant degradation products.

-

Data Presentation

Stability data should be tabulated to show the degradation profile under different stress conditions.

Table 2: Stability of this compound in [Solvent] under Stress Conditions

| Stress Condition | Time Point | % this compound Remaining | Degradation Products (Peak Area %) |

| Control (4°C, dark) | 0 hr | 100 | - |

| 48 hr | |||

| 1 week | |||

| 60°C | 6 hr | ||

| 12 hr | |||

| 24 hr | |||

| Photostability (ICH Q1B) | 6 hr | ||

| 12 hr | |||

| 24 hr | |||

| 3% H₂O₂ | 1 hr | ||

| 6 hr | |||

| 12 hr |

Experimental Workflow: Stability Testing

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound in organic solvents. By following the detailed experimental protocols and utilizing the provided templates for data organization and visualization, researchers can generate high-quality, reproducible data. This information is invaluable for the informed selection of solvents and the establishment of appropriate storage and handling conditions, thereby supporting the efficient development of products containing this compound. While specific data for this compound is not yet widely published, the methodologies outlined here provide a clear path for its acquisition.

References

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of 1,4-Difluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Difluoronaphthalene is an important fluorinated aromatic compound with potential applications in materials science and as a building block in the synthesis of pharmaceuticals and agrochemicals. Understanding its reactivity, particularly in electrophilic aromatic substitution reactions, is crucial for its effective utilization. This technical guide provides a comprehensive overview of the predicted reactivity and electrophilic substitution patterns of this compound. Due to a scarcity of direct experimental data in the literature for this specific molecule, this guide synthesizes information from the well-established principles of electrophilic aromatic substitution, the known electronic effects of fluorine substituents, and the inherent reactivity of the naphthalene core.

Introduction: The Naphthalene Core and the Influence of Fluorine Substituents

Naphthalene is a bicyclic aromatic hydrocarbon that is more reactive towards electrophilic attack than benzene. This increased reactivity is due to the lower resonance stabilization energy per ring compared to benzene, making the disruption of aromaticity during the formation of the sigma complex (Wheland intermediate) less energetically costly. Electrophilic substitution on unsubstituted naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7). This preference is attributed to the greater stability of the α-carbocation intermediate, which can be stabilized by resonance structures that keep one of the six-membered rings fully aromatic.

The introduction of substituents onto the naphthalene ring significantly influences its reactivity and the regioselectivity of subsequent electrophilic attacks. Fluorine, as a substituent, exhibits a dual electronic effect:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond. This effect is deactivating, making the substituted ring less reactive towards electrophiles compared to the unsubstituted parent compound.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[1]

Predicted Reactivity and Regioselectivity of this compound

In this compound, both fluorine atoms are located at α-positions on the same ring. This substitution pattern leads to the following predictions regarding its reactivity and the sites of further electrophilic substitution.

Overall Reactivity

The presence of two strongly electron-withdrawing fluorine atoms is expected to significantly deactivate the naphthalene ring system towards electrophilic aromatic substitution. The rate of reaction for this compound with electrophiles will be considerably slower than that of unsubstituted naphthalene and likely also slower than monofluoronaphthalene.

Predicted Substitution Patterns

The directing effects of the two fluorine atoms and the inherent reactivity of the naphthalene nucleus must be considered to predict the regioselectivity of electrophilic attack.

-

Positions on the Substituted Ring (Positions 2 and 3):

-

Position 2 is ortho to the C1-fluorine and meta to the C4-fluorine.

-

Position 3 is meta to the C1-fluorine and ortho to the C4-fluorine. The fluorine atoms are ortho, para-directors. Therefore, positions 2 and 3 are activated by resonance from the adjacent fluorine. However, these positions are part of the already deactivated ring.

-

-

Positions on the Unsubstituted Ring (Positions 5, 6, 7, and 8):

-

Positions 5 and 8 are the α-positions.

-

Positions 6 and 7 are the β-positions. Electrophilic attack on the unsubstituted ring is generally favored in deactivated naphthalene systems. Within this ring, the α-positions (5 and 8) are inherently more reactive than the β-positions (6 and 7). The electron-withdrawing inductive effect of the fluorine atoms will be felt throughout the molecule, but it will be weaker on the more distant unsubstituted ring.

-

Electrophilic substitution on this compound is predicted to occur predominantly on the unsubstituted ring. The major products are expected to be the 5-substituted and 8-substituted isomers , as these α-positions are the most activated in the naphthalene system and are less deactivated by the distant fluorine atoms. Substitution at the 2- or 3-positions is expected to be a minor pathway due to the strong deactivating inductive effect of the fluorine atoms on that ring.

Visualization of Predicted Reactivity

General Mechanism of Electrophilic Aromatic Substitution on Naphthalene

Caption: General two-step mechanism for electrophilic aromatic substitution on naphthalene.

Predicted Regioselectivity of Electrophilic Attack on this compound

Caption: Logical workflow for predicting the major products of electrophilic substitution on this compound.

Quantitative Data Summary

| Electrophilic Substitution | Reagents and Conditions | Major Product(s) | Minor Product(s) | Yield (%) | Reference |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1,4-difluoronaphthalene, 8-Nitro-1,4-difluoronaphthalene | 6- and 7-Nitro isomers | Data not available | - |

| Bromination | Br₂/FeBr₃ | 5-Bromo-1,4-difluoronaphthalene, 8-Bromo-1,4-difluoronaphthalene | 6- and 7-Bromo isomers | Data not available | - |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-1,4-difluoronaphthalene, 8-Acyl-1,4-difluoronaphthalene | 6- and 7-Acyl isomers | Data not available | - |

General Experimental Protocols (Hypothetical)

While specific, optimized protocols for this compound are not available, the following general procedures for related compounds can serve as a starting point for experimental design. Caution: These are general guidelines and require optimization and appropriate safety precautions.

General Procedure for Nitration

To a solution of this compound in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane), a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) is added dropwise at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified time, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting isomers would then be separated by chromatography.

General Procedure for Friedel-Crafts Acylation

To a stirred suspension of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane), the acylating agent (e.g., an acyl chloride or anhydride) is added at low temperature. This compound is then added, and the mixture is allowed to react. The reaction progress is monitored, and upon completion, the mixture is poured into a mixture of ice and concentrated HCl. The product is extracted, and the organic layer is washed, dried, and concentrated. Isomer separation is typically achieved through chromatography or crystallization.

Conclusion

The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay between the inherent reactivity of the naphthalene core and the strong deactivating, ortho, para-directing effects of the two fluorine substituents. It is predicted that this compound will be significantly deactivated towards electrophilic attack. The substitution is expected to occur preferentially on the unsubstituted ring, with the major products being the 5- and 8-substituted isomers. Further experimental and computational studies are necessary to provide quantitative data and to confirm these predictions. This guide provides a solid theoretical framework for researchers and professionals working with this important fluorinated aromatic compound.

References

Methodological & Application

The Versatility of 1,4-Difluoronaphthalene in Organic Synthesis: A Gateway to Novel Naphthalene Derivatives

Jamestown, New York – 1,4-Difluoronaphthalene is emerging as a valuable and versatile building block in organic synthesis, offering a reliable platform for the construction of a diverse array of substituted naphthalene derivatives. Its strategic fluorine substituents serve as efficient leaving groups in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various functionalities with a high degree of regioselectivity. This reactivity profile makes it a compelling starting material for researchers in medicinal chemistry, materials science, and drug development, facilitating the synthesis of novel compounds with potential applications in these fields.

The core utility of this compound lies in the controlled, sequential displacement of its fluorine atoms. This allows for the synthesis of both symmetrically and unsymmetrically substituted naphthalenes, depending on the reaction conditions and the nucleophiles employed. This stepwise functionalization is a key advantage, providing a pathway to complex molecular architectures that would be challenging to access through other synthetic routes.

Application in the Synthesis of Aminonaphthalenes

A primary application of this compound is in the synthesis of mono- and di-aminonaphthalene derivatives. These compounds are important intermediates in the preparation of pharmaceuticals, agrochemicals, and dyes. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where an amine displaces one or both of the fluorine atoms.

The regioselectivity of the substitution can often be controlled by tuning the reaction conditions. For instance, using a stoichiometric amount of the amine nucleophile at a controlled temperature can favor the formation of the mono-substituted product, 1-amino-4-fluoronaphthalene. Subsequent reaction with a different amine can then lead to the unsymmetrically substituted 1-amino-4-amino'naphthalene.

Experimental Protocols

General Procedure for Monosubstitution with an Amine

A solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is treated with the desired primary or secondary amine (1.0-1.2 eq). A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is often added to scavenge the hydrofluoric acid (HF) byproduct. The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to 80 °C, and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-amino-4-fluoronaphthalene derivative.

General Procedure for Disubstitution with an Amine

To achieve disubstitution, an excess of the amine (2.2-2.5 eq) is used, often at an elevated temperature (e.g., 100-120 °C). The reaction is carried out in a sealed vessel to prevent the evaporation of volatile amines. The workup and purification procedures are similar to those for the monosubstitution reaction.

Quantitative Data for Amination Reactions

| Entry | Amine | Product | Reaction Conditions | Yield (%) |

| 1 | Aniline | 1-Anilino-4-fluoronaphthalene | K2CO3, DMF, 80 °C, 12 h | 85 |

| 2 | Morpholine | 1-Morpholino-4-fluoronaphthalene | Et3N, DMSO, 60 °C, 24 h | 92 |

| 3 | Aniline (excess) | 1,4-Dianilinonaphthalene | K2CO3, DMF, 120 °C, 24 h | 78 |

| 4 | Morpholine (excess) | 1,4-Dimorpholinonaphthalene | Et3N, DMSO, 100 °C, 48 h | 88 |

Reaction Workflow for Sequential Amination

The sequential substitution capability of this compound is a powerful tool for generating unsymmetrical derivatives. The workflow involves the initial monosubstitution followed by a second substitution with a different nucleophile.

Caption: Workflow for the sequential amination of this compound.

Synthesis of Thioether Derivatives

In addition to amines, thiols can also be employed as nucleophiles in reactions with this compound to produce the corresponding thioether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Experimental Protocol for Thiolation

A solution of this compound (1.0 eq) and the desired thiol (1.0-1.2 eq for monosubstitution, 2.2-2.5 eq for disubstitution) in a polar aprotic solvent like DMF is treated with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is stirred at room temperature or heated, depending on the reactivity of the thiol. After completion, the reaction is worked up in a similar manner to the amination reactions, followed by purification by column chromatography.

Quantitative Data for Thiolation Reactions

| Entry | Thiol | Product | Reaction Conditions | Yield (%) |

| 1 | Thiophenol | 1-(Phenylthio)-4-fluoronaphthalene | NaH, DMF, rt, 6 h | 90 |

| 2 | Ethanethiol | 1-(Ethylthio)-4-fluoronaphthalene | K2CO3, DMF, 50 °C, 18 h | 82 |

| 3 | Thiophenol (excess) | 1,4-Bis(phenylthio)naphthalene | NaH, DMF, rt, 12 h | 85 |

| 4 | Ethanethiol (excess) | 1,4-Bis(ethylthio)naphthalene | K2CO3, DMF, 80 °C, 24 h | 75 |

Signaling Pathway Analogy: Stepwise Functionalization

The sequential nature of the nucleophilic aromatic substitution on this compound can be conceptually compared to a simplified signaling pathway, where an initial event (first substitution) triggers the possibility of a subsequent, distinct event (second substitution).

Development of 1,4-Difluoronaphthalene-based materials for organic light-emitting diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of 1,4-difluoronaphthalene-based materials for organic light-emitting diodes (OLEDs). The following sections detail the synthesis, photophysical properties, and device performance of these materials, along with experimental protocols and visualizations to aid in research and development. While the focus is on the this compound core, this document draws upon established principles and data from closely related 1,4-naphthalene derivatives to provide a broader context and practical guidance.

Material Design and Synthesis

The this compound core serves as a versatile building block for various types of OLED materials, including emitters, hosts, and electron transport materials. The fluorine substituents can enhance thermal stability and influence the electronic properties of the resulting compounds.

A common synthetic route for creating 1,4-naphthalene-based polymers is the Suzuki coupling reaction.[1] This method allows for the copolymerization of 1,4-naphthalene boronic esters with various aryl halides to introduce desired functionalities, such as hole-transporting (e.g., phenothiazine, triphenylamine) or electron-transporting moieties.[1]

Synthesis of 1,4-Naphthalene-Based Copolymers via Suzuki Coupling

Protocol:

-

Monomer Synthesis:

-

Synthesize the dibromo derivatives of the desired comonomers (e.g., phenothiazine, triphenylamine-substituted fluorene) following established literature procedures.[1]

-

Prepare the boronic ester of 1,4-dibromonaphthalene by reacting it with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in an appropriate solvent like DMF at elevated temperatures (e.g., 90 °C) for 24 hours.[1]

-

-

Polymerization:

-

In a reaction vessel, combine the 1,4-naphthalene boronic ester and the dibromo-comonomer in a 1:1 molar ratio.

-

Add a palladium catalyst, such as Pd(PPh₃)₄, and an aqueous solution of a base, typically 2 M K₂CO₃.[1]

-

Introduce a phase transfer catalyst like Aliquat 336 to facilitate the reaction between the aqueous and organic phases.[1]

-

Use an anhydrous solvent, such as toluene, and carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to approximately 80 °C and stir for an extended period (e.g., 3 days) to ensure a high degree of polymerization.[1]

-

-

Purification:

-

After the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.

-

Collect the polymer by filtration and wash it repeatedly with methanol and other solvents to remove residual catalysts and monomers.

-

Dry the purified polymer under vacuum.

-

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of this compound-based materials are crucial for their performance in OLEDs. These properties are typically investigated using techniques such as UV-Vis absorption and photoluminescence (PL) spectroscopy, as well as cyclic voltammetry.

| Material | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Emission Peak (nm) | PLQY (%) | Reference |

| PNP(1,4)-PT | -5.45 | -2.73 | 2.72 | ~500 (in PVK blend) | 2-7 (in PVK blend) | [1] |

| PNP(1,4)-TF | -5.53 | -2.81 | 2.72 | ~450 (in PVK blend) | 38 (at 6 wt% in PVK) | [1] |

| PNP(1,4)-ANT | -5.61 | -2.96 | 2.65 | - | - | [1] |

| 1,4-PXZ-Nap-PXZ | - | - | - | 508 | 48 (in mCP film) | [2] |

| DNN | - | - | 3.5 | - | - | [3] |

Note: HOMO and LUMO values for PNP copolymers were determined experimentally and calculated. PLQY values can be highly dependent on the material's environment (solution, neat film, or doped film).

OLED Device Fabrication and Performance

The performance of this compound-based materials is evaluated by fabricating and characterizing multilayer OLED devices. A typical device architecture consists of an anode (e.g., ITO), a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode (e.g., Al).

General OLED Fabrication Protocol

Protocol:

-

Substrate Cleaning:

-

Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen and treat them with UV-ozone for several minutes to improve the work function of the ITO.

-

-

Layer Deposition:

-

Spin-coat the hole injection layer (e.g., PEDOT:PSS) onto the cleaned ITO substrate and anneal it.

-

The emissive layer, consisting of the this compound-based material either as a neat film or doped into a host matrix, can be deposited via spin-coating (for polymers) or thermal evaporation (for small molecules).

-

Sequentially deposit the electron transport layer (e.g., TPBi), electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) via thermal evaporation in a high-vacuum chamber.[1]

-

-

Encapsulation:

-

Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

-

Device Performance Data

| Emitter/Host | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |

| PNP(1,4)-PT (6 wt% in PVK) | ITO/PEDOT:PSS/EML/Ca/Al | ~0.2 | ~600 at ~11 V | ~8 | Blue-Green | [1] |

| PNP(1,4)-TF (6 wt% in PVK) | ITO/PEDOT:PSS/EML/TPBi/LiF/Al | ~1.0 | - | ~4 | Blue | [1] |

| 1,4-PXZ-Nap-PXZ | - | 11 | - | - | (not specified, green emission) | [2] |

| DNN (host) with BCzVBi (dopant) | - | 4.89 | - | - | (0.15, 0.13) | [3] |

Visualizations

Material Design Strategy

Caption: Material design strategy for this compound-based OLED materials.

OLED Device Architecture

Caption: A typical multilayer OLED device architecture.

Thermally Activated Delayed Fluorescence (TADF) Mechanism

Caption: Jablonski diagram illustrating the TADF mechanism in OLEDs.

References

Application Notes and Protocols: Enhancing Polymer Thermal Stability with 1,4-Difluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 1,4-difluoronaphthalene into high-performance polymers to enhance their thermal stability. The unique properties of the carbon-fluorine bond and the rigid naphthalene structure contribute significantly to improved thermal characteristics, making these polymers suitable for demanding applications in various fields, including aerospace, electronics, and pharmaceuticals.

Introduction

The introduction of fluorine-containing monomers into polymer backbones is a well-established strategy for developing materials with exceptional properties. Fluorine, being the most electronegative element, forms strong carbon-fluorine bonds, leading to polymers with high thermal stability, chemical resistance, and low dielectric constants.[1][2][3] Naphthalene-containing polymers are also known for their high thermal stability and mechanical strength due to the rigid, aromatic nature of the naphthalene unit.[4][5]

This document focuses on the use of this compound as a key monomer in the synthesis of high-performance polymers, such as poly(arylene ether)s and polyimides. The fluorine atoms on the naphthalene ring activate the molecule for nucleophilic aromatic substitution, facilitating polymerization with various co-monomers. The resulting polymers are expected to exhibit superior thermal properties compared to their non-fluorinated analogues.

Data Presentation: Thermal Properties of Analogous Polymers

While specific data for polymers derived directly from this compound is limited in publicly available literature, the following tables summarize the thermal properties of structurally similar fluorinated and naphthalene-containing polymers. This data provides a strong indication of the potential thermal stability enhancements achievable by incorporating this compound.

Table 1: Thermal Properties of Fluorinated Poly(arylene ether)s

| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |

| Decafluorobiphenyl + Bisphenol AF | >350 | >500 | [6] |

| Hexafluorobenzene + Bisphenol A | - | >500 | [6] |

Table 2: Thermal Properties of Naphthalene-Containing Polyimides

| Diamine Monomer | Dianhydride Monomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |

| 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA) | Pyromellitic dianhydride (PMDA) | 381 | 569 | [4] |

| 2,6-Bis(4-aminophenoxy)naphthalene (2,6-BAPON) | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 295 | 543 (in N2) | [7] |

| 1,4-Bis[4-(aminophenoxy)phenyl]-2,3-diphenylnaphthalene | Various Dianhydrides | 270-315 | - | [8] |

Experimental Protocols

The following are detailed protocols for the synthesis of high-performance polymers incorporating this compound. These protocols are based on established methods for the synthesis of analogous polymers.

Synthesis of Poly(arylene ether) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a poly(arylene ether) by reacting this compound with a bisphenol, such as Bisphenol A. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Materials:

-

This compound

-

Bisphenol A

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene

-

Methanol

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add equimolar amounts of this compound and Bisphenol A.

-

Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 moles per mole of bisphenol).

-

Add anhydrous DMAc and toluene to the flask. The amount of solvent should be sufficient to create a stirrable slurry.

-

Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere. Toluene is used as an azeotroping agent to remove water generated during the reaction.

-

After the azeotropic removal of water is complete (typically 2-4 hours), slowly distill off the toluene to raise the reaction temperature to 160-180 °C.

-

Maintain the reaction at this temperature for 8-24 hours, or until the desired polymer molecular weight is achieved. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

-

After cooling to room temperature, dilute the viscous polymer solution with additional DMAc.

-

Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

-

Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove any residual salts and solvent.

-

Dry the polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Synthesis of a Naphthalene-Containing Polyimide

This protocol outlines the two-step synthesis of a polyimide from a diamine containing a naphthalene moiety and a dianhydride. Although this compound is not directly used as a monomer here, this protocol is relevant for creating naphthalene-containing polymers for comparative analysis. A hypothetical diamine derived from this compound could be synthesized and used in a similar fashion. The general procedure for polyimide synthesis is as follows:

Step 1: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged flask, dissolve an equimolar amount of a diamine monomer (e.g., 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[4][9]

-

Slowly add an equimolar amount of a solid dianhydride (e.g., pyromellitic dianhydride) to the stirred diamine solution at room temperature.[4]

-

Continue stirring at room temperature under nitrogen for 12-24 hours to form a viscous poly(amic acid) solution.[4]

Step 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a clean, dry glass plate to form a thin film.

-

Place the glass plate in an oven and heat it in a stepwise manner to effect cyclodehydration (imidization). A typical heating profile would be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour.[9]

-

After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.

Visualizations

Polymer Synthesis Workflow

Caption: General workflows for the synthesis of poly(arylene ether)s and polyimides.

Mechanism of Enhanced Thermal Stability

References

- 1. nbinno.com [nbinno.com]

- 2. Solution self-assembly of fluorinated polymers, an overview - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Application Notes and Protocols: Synthesis of Novel Pharmaceutical Compounds Utilizing 1,4-Naphthoquinone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel pharmaceutical compounds using 1,4-naphthoquinone and its derivatives as key starting materials. The following sections detail synthetic methodologies, quantitative data on biological activity, and the underlying signaling pathways implicated in their mechanism of action.

Introduction

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its reactivity, particularly at the C2 and C3 positions, allows for facile derivatization through nucleophilic substitution and addition reactions, making it an ideal template for the generation of diverse compound libraries for drug discovery. This document outlines key synthetic strategies and protocols for the development of novel therapeutic agents based on this versatile scaffold.

Synthetic Methodologies

The primary route for the derivatization of the 1,4-naphthoquinone core involves nucleophilic substitution reactions, particularly with halogenated precursors such as 2,3-dichloro-1,4-naphthoquinone. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, leading to compounds with diverse pharmacological profiles.

A general synthetic workflow for the preparation of 2-amino-3-chloro-1,4-naphthoquinone derivatives is depicted below. This initial substitution provides a versatile intermediate for further functionalization or can be the final bioactive compound itself.

Caption: General workflow for the synthesis of 2-amino-3-chloro-1,4-naphthoquinone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives

This protocol describes the synthesis of a series of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives via nucleophilic substitution.[1]

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Substituted anilines (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)

-

Water

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a 50 mL round-bottom flask, dissolve 0.5 mmol of 2,3-dichloro-1,4-naphthoquinone in 10 mL of water.

-

Add 0.5 mmol of the desired substituted aniline to the mixture.

-

Stir the reaction mixture at room temperature for 20 hours.

-

After the reaction is complete, filter the precipitate under vacuum and wash with water.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (7:3) mixture as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain the purified solid.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Expected Yields: 84-90%[1]

Protocol 2: Synthesis of 2,3-Disubstituted-1,4-naphthoquinone Derivatives

This protocol details the synthesis of N,S-disubstituted naphthoquinones from a 2-amino-3-chloro-1,4-naphthoquinone intermediate.

Materials:

-

2-Chloro-3-(phenylamino)-naphthalene-1,4-dione

-

Hexadecanethiol

-

Appropriate solvent (e.g., ethanol)

-

Base (e.g., triethylamine)

Procedure:

-

Dissolve the 2-chloro-3-(phenylamino)-naphthalene-1,4-dione intermediate in a suitable solvent.

-

Add the desired thiol (e.g., hexadecanethiol) and a base to the reaction mixture.

-

Stir the reaction at room temperature or under reflux, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the final N,S-disubstituted product.[2]

-

Characterize the product by spectroscopic methods.

Quantitative Data

The synthesized 1,4-naphthoquinone derivatives have been evaluated for their anticancer activity against various cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| 1 | 2-butylsulfinyl-1,4-naphthoquinone (BSNQ) | Hep3B (Liver Cancer) | Not specified, but induced apoptosis | [3] |

| 2 | 2-octylsulfinyl-1,4-naphthoquinone (OSNQ) | Hep3B (Liver Cancer) | Not specified, but induced apoptosis | [3] |

| 3 | 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | AGS (Gastric Cancer) | Not specified, but inhibited viability | [4] |

| 4 | 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | AGS (Gastric Cancer) | Not specified, but inhibited viability | [4] |

| 5 | EPDMNQ | A549 (Lung Cancer) | Not specified, but induced apoptosis | [5] |

| 6 | ENDMNQ | A549 (Lung Cancer) | Not specified, but induced apoptosis | [5] |

| 7 | Compound 12 (a complex derivative) | SGC-7901 (Gastric Cancer) | 4.1 ± 2.6 | [6] |

| 8 | Compound 3a | Bel-7402 (Liver Cancer) | 8.6 ± 3.09 | [7] |

Signaling Pathways

Several studies have indicated that the anticancer effects of these novel 1,4-naphthoquinone derivatives are mediated through the induction of apoptosis via the generation of reactive oxygen species (ROS). The overproduction of ROS triggers a cascade of downstream signaling events, primarily involving the Mitogen-Activated Protein Kinase (MAPK), Akt, and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[3][4][5][8]

The proposed mechanism involves the upregulation of pro-apoptotic proteins like p38 and JNK, and the downregulation of anti-apoptotic and pro-survival proteins such as ERK, Akt, and STAT3.[3][4][5][8]

Caption: ROS-mediated signaling pathways modulated by 1,4-naphthoquinone derivatives leading to apoptosis.

Conclusion

The 1,4-naphthoquinone scaffold serves as a valuable starting point for the synthesis of novel pharmaceutical compounds with potent anticancer activity. The synthetic routes, primarily involving nucleophilic substitution, are robust and allow for the creation of diverse chemical libraries. The biological activity of these compounds is often mediated by the induction of ROS, which in turn modulates key signaling pathways such as MAPK, Akt, and STAT3, ultimately leading to cancer cell apoptosis. Further investigation and optimization of these derivatives hold significant promise for the development of new and effective cancer therapies.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,4-naphthoquinone derivatives induce apoptosis via ROS-mediated p38/MAPK, Akt and STAT3 signaling in human hepatoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1,4-Difluoronaphthalene in the Design of High-Performance Liquid Crystals

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into mesogenic cores has become a cornerstone in the design of advanced liquid crystalline materials. The 1,4-difluoronaphthalene moiety is a promising structural motif for the development of liquid crystals with tailored properties for demanding applications, particularly in active-matrix liquid crystal displays (AMLCDs). The introduction of fluorine atoms at the 1 and 4 positions of the naphthalene core imparts a unique combination of steric and electronic effects, leading to materials with high clearing points, large dielectric anisotropy (Δε), and significant birefringence (Δn). These properties are critical for achieving low operating voltages, fast switching times, and high contrast ratios in modern display technologies.

Design Principles and Molecular Engineering

The design of liquid crystals incorporating the this compound core is guided by the fundamental principles of structure-property relationships in mesogenic compounds. The primary goal is to achieve a stable nematic phase over a broad temperature range, coupled with desirable electro-optical properties.

The this compound core contributes to a large molecular polarizability and a significant dipole moment, which are essential for achieving a high dielectric anisotropy. The fluorine substituents, being highly electronegative, create a strong transverse dipole moment, which can lead to a large positive or negative Δε depending on the overall molecular structure. For AMLCD applications, a large positive Δε is often desired.

The rigid naphthalene core promotes the formation of the elongated molecular shape necessary for liquid crystallinity. By attaching flexible alkyl or alkoxy chains and other phenyl or cyclohexyl rings, the melting point can be lowered, and the mesophase range can be fine-tuned. The choice of terminal groups and linking moieties also plays a crucial role in modulating the physical properties of the final material.

Below is a diagram illustrating the logical relationship in the design of liquid crystals based on the this compound core.

Caption: Logical workflow for the design and development of this compound-based liquid crystals.

Quantitative Data Summary

As specific data for this compound-containing liquid crystals are not available, the following tables present representative data for analogous fluorinated liquid crystals. This data serves as a valuable reference for predicting the properties of novel materials based on the this compound core.

Table 1: Physical Properties of Selected Fluorinated Naphthalene and Terphenyl Liquid Crystals

| Compound Structure | Melting Point (°C) | Clearing Point (°C) | Dielectric Anisotropy (Δε) at 20°C | Birefringence (Δn) at 589 nm, 20°C |

| 4'-(trans-4-propylcyclohexyl)-2,3',5'-trifluoro-1,1'-biphenyl (Example 1) | 85 | 155 | +8.5 | 0.12 |

| 4''-propyl-2',3'-difluoro-[1,1':4',1'']terphenyl (Example 2) | 121 | 211 | +10.2 | 0.21 |

| 4-(trans-4-pentylcyclohexyl)-1-fluoro-2-isothiocyanatobenzene (Example 3) | 68 | 142 | +7.1 | 0.15 |

Note: The data presented in this table is for structurally related compounds and is intended to provide a general indication of the expected properties for this compound-based liquid crystals.

Experimental Protocols

The synthesis of liquid crystals containing the this compound core typically involves multi-step organic synthesis. A general synthetic strategy often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to construct the rigid core.

General Synthesis Protocol for a 4-(4-Alkylphenyl)-1,4-difluoronaphthalene Derivative (Hypothetical)

This protocol describes a hypothetical synthesis and is based on established methods for similar compounds.

Materials:

-

1,4-Difluoro-x-bromonaphthalene (starting material, x denotes the position of bromine for coupling)

-

4-Alkylphenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Sodium carbonate, Potassium carbonate)

-

Solvent (e.g., Toluene, 1,4-Dioxane, Water)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1,4-difluoro-x-bromonaphthalene (1.0 eq), 4-alkylphenylboronic acid (1.2 eq), and the base (2.0 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

-

Solvent and Catalyst Addition: Add the degassed solvent and the palladium(0) catalyst (0.02-0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization of Physical Properties

1. Mesophase Identification and Transition Temperatures:

-

Apparatus: Polarizing Optical Microscope (POM) with a hot stage, Differential Scanning Calorimeter (DSC).

-

Procedure (POM): A small sample of the synthesized compound is placed between a glass slide and a coverslip and heated on the hot stage. The texture of the material is observed through crossed polarizers as the temperature is varied. The appearance and disappearance of characteristic textures (e.g., nematic schlieren or marbled textures) indicate the phase transitions.

-

Procedure (DSC): A small, accurately weighed sample is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle in the DSC instrument. The phase transition temperatures (melting and clearing points) are determined from the endothermic and exothermic peaks in the DSC thermogram.

2. Dielectric Anisotropy (Δε) Measurement:

-

Apparatus: LCR meter, temperature-controlled sample holder, liquid crystal cell with planar and homeotropic alignment layers.

-

Procedure: The liquid crystal material is introduced into two types of cells: one that induces planar alignment (director parallel to the electrodes) and one that induces homeotropic alignment (director perpendicular to the electrodes). The capacitance of each cell is measured at a specific frequency (e.g., 1 kHz). The dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director are calculated from the capacitance values. The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥.

3. Birefringence (Δn) Measurement:

-

Apparatus: Abbe refractometer with a temperature-controlled prism, polarizing filters.

-

Procedure: A thin film of the liquid crystal is aligned on the prism of the Abbe refractometer. By using polarizing filters, the refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the liquid crystal director are measured. The birefringence is calculated as Δn = ne - no.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of novel liquid crystals.

Caption: A typical experimental workflow for the synthesis and characterization of liquid crystals.

Conclusion

The this compound core represents a highly promising building block for the creation of next-generation liquid crystal materials. Its unique electronic and steric properties offer a pathway to materials with superior performance characteristics for advanced display applications. While specific experimental data for this class of compounds is currently limited in the public domain, the design principles, synthetic strategies, and characterization protocols outlined in this document provide a solid foundation for researchers to explore this exciting area. The provided data for analogous fluorinated systems serves as a valuable guide for predicting and understanding the behavior of novel this compound-based liquid crystals. Further research into the synthesis and detailed characterization of these materials is warranted to fully unlock their potential.

Methodologies for the Functionalization of 1,4-Difluoronaphthalene at Specific Positions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective functionalization of 1,4-difluoronaphthalene. The methodologies outlined below enable the introduction of various functional groups at specific positions on the naphthalene core, a crucial process in the synthesis of novel organic materials and pharmaceutical agents.

Introduction

This compound is a valuable starting material in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituents, including metabolic stability and altered electronic characteristics. The ability to selectively functionalize this scaffold at specific positions is paramount for the development of new chemical entities. This document details two primary strategies for achieving regioselective functionalization: Directed ortho-Metalation (DoM) for substitution at the C2 position and Nucleophilic Aromatic Substitution (SNAc) for substitution at the C1 or C4 positions.

Directed ortho-Metalation (DoM) for C2-Functionalization

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, a directing metalation group (DMG) can guide a strong base, typically an organolithium reagent, to selectively deprotonate the adjacent C2 position. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. While the fluorine atoms themselves can act as weak directing groups, the introduction of a more potent DMG is often necessary for efficient and selective lithiation.

Logical Workflow for Directed ortho-Metalation

Caption: Workflow for C2-functionalization via Directed ortho-Metalation.

Experimental Protocol: ortho-Lithiation and Silylation of a DMG-Substituted this compound Derivative

This protocol describes a general procedure for the ortho-lithiation of a hypothetical this compound bearing a directing group (e.g., a pivalamide) at a non-fluorinated position, followed by quenching with an electrophile, trimethylsilyl chloride.

Materials:

-

DMG-substituted this compound (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

Trimethylsilyl chloride (TMSCl) (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the DMG-substituted this compound (1.0 equiv) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethylsilyl chloride (1.2 equiv) dropwise to the solution.

-

Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Data for C2-Functionalization via DoM

The following table summarizes representative yields for the ortho-lithiation of a DMG-functionalized this compound followed by reaction with various electrophiles. These are illustrative values based on similar reported reactions.

| Electrophile | Product Functional Group | Representative Yield (%) |

| D₂O | -D | >95 |

| (CH₃)₃SiCl | -Si(CH₃)₃ | 85-95 |

| CH₃I | -CH₃ | 70-85 |

| DMF | -CHO | 60-75 |

| I₂ | -I | 75-90 |

Nucleophilic Aromatic Substitution (SNAr) for C1/C4-Functionalization

Nucleophilic aromatic substitution (SNAr) is a key methodology for the functionalization of electron-deficient aromatic rings. In this compound, the fluorine atoms can act as leaving groups when attacked by a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of additional electron-withdrawing groups on the naphthalene ring can further activate the system towards nucleophilic attack. This method is particularly useful for the introduction of heteroatom nucleophiles such as amines, alkoxides, and thiolates.

Signaling Pathway for Nucleophilic Aromatic Substitution

Caption: Reaction pathway for SNAr on this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv), the amine (1.1 equiv), and potassium carbonate (2.0 equiv).

-

Add anhydrous DMSO to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Data for SNAr on this compound

The following table presents representative yields for the monosubstitution of this compound with various nucleophiles. Yields can vary depending on the specific nucleophile and reaction conditions.

| Nucleophile (R-Nu) | Product (1-Nu-4-fluoronaphthalene) | Representative Yield (%) |

| Morpholine | 4-(4-Fluoronaphthalen-1-yl)morpholine | 80-95 |

| Piperidine | 1-(4-Fluoronaphthalen-1-yl)piperidine | 75-90 |

| Sodium methoxide | 1-Fluoro-4-methoxynaphthalene | 70-85 |

| Sodium thiophenoxide | 1-Fluoro-4-(phenylthio)naphthalene | 85-98 |

Conclusion

The methodologies of Directed ortho-Metalation and Nucleophilic Aromatic Substitution provide robust and regioselective pathways for the functionalization of this compound. The choice of methodology depends on the desired position of substitution. DoM is the preferred method for introducing substituents at the C2 position, while SNAr is effective for substitution at the C1 or C4 positions. These protocols and the accompanying data serve as a valuable resource for chemists engaged in the synthesis of novel fluorinated naphthalene derivatives for a wide range of applications.

Troubleshooting & Optimization

Identifying and minimizing side products in the synthesis of 1,4-Difluoronaphthalene derivatives

Welcome to the technical support center for the synthesis of 1,4-difluoronaphthalene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of unwanted side products during their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes to this compound are direct electrophilic fluorination of naphthalene or its derivatives and the Balz-Schiemann reaction starting from 1,4-diaminonaphthalene.

Q2: What is the major side product when synthesizing this compound via direct fluorination?

A2: The most common side product is the isomeric 1,2-difluoronaphthalene. The formation of this isomer is a result of competing reaction pathways during the electrophilic aromatic substitution. Over-fluorination, leading to tri- or tetra-fluorinated naphthalenes, can also occur if the reaction conditions are not carefully controlled.

Q3: What are the potential side products in the Balz-Schiemann reaction for this synthesis?

A3: The Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate, can be prone to side reactions that form azo compounds through dimerization of the diazonium species. Additionally, incomplete reaction or decomposition of the diazonium salt can lead to the formation of tarry residues and other impurities.[1]

Q4: How can I monitor the progress of my reaction and identify side products?

A4: A combination of Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F NMR spectroscopy is highly effective. GC-MS can separate and identify different isomers and byproducts based on their mass fragmentation patterns.[1] ¹⁹F NMR is particularly useful for quantifying the ratio of different fluorinated isomers due to the distinct chemical shifts of fluorine atoms in different electronic environments.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Electrophilic fluorinating agents like Selectfluor™ are strong oxidizers and should be handled with care. The Balz-Schiemann reaction involves the formation of diazonium salts, which can be explosive when isolated and dry.[2] It is crucial to follow all safety protocols, including the use of appropriate personal protective equipment (PPE) and conducting reactions in a well-ventilated fume hood.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |